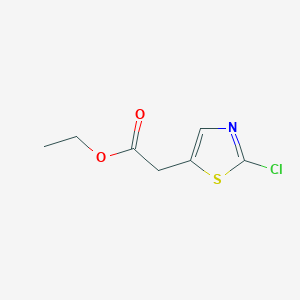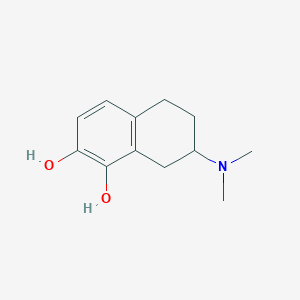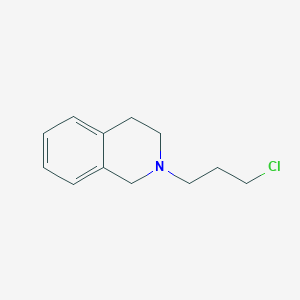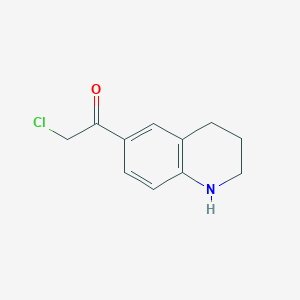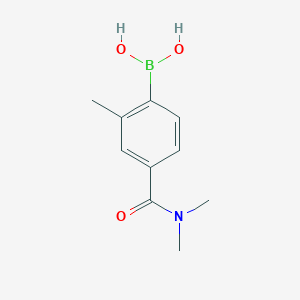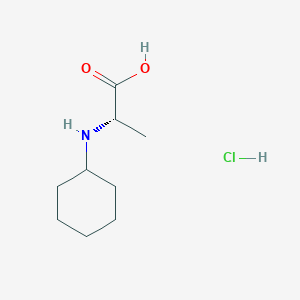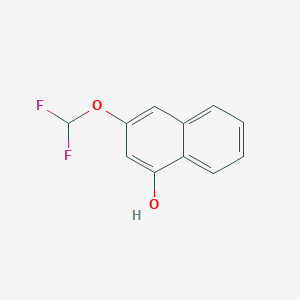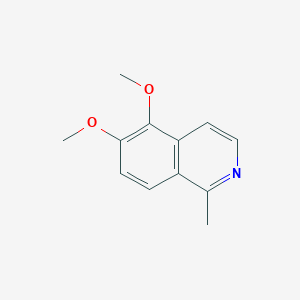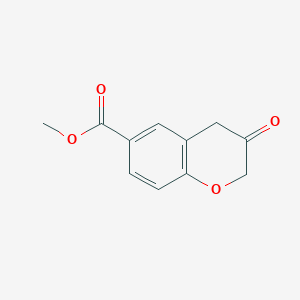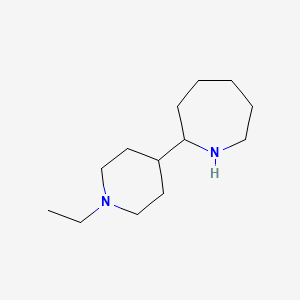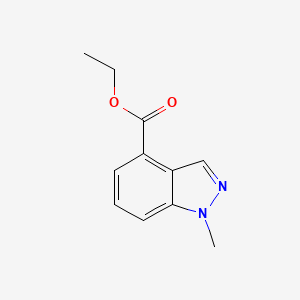
Ethyl 1-methyl-1H-indazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-1H-indazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-indazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-methyl-1H-indazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indazole-4-carboxylic acid: The parent carboxylic acid form of the compound.
Methyl 1-methyl-1H-indazole-4-carboxylate: The methyl ester derivative.
Ethyl 1H-indazole-4-carboxylate: The ethyl ester derivative without the methyl group on the indazole ring.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the methyl group on the indazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
ethyl 1-methylindazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-10-9(8)7-12-13(10)2/h4-7H,3H2,1-2H3 |
Clé InChI |
YNDGEFMFJZDUJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=NN(C2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


